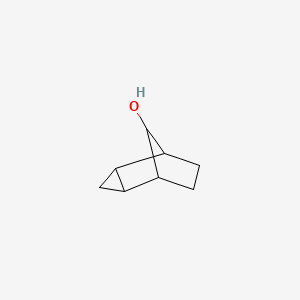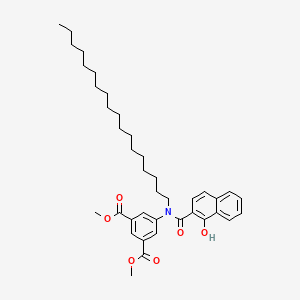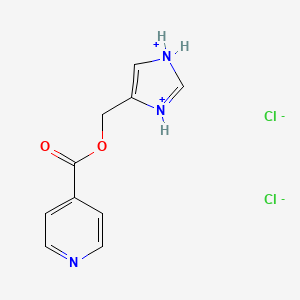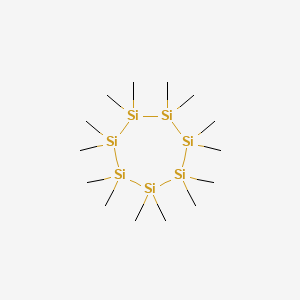
Tetradecamethylcycloheptasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecamethylcycloheptasilane is an organosilicon compound with the molecular formula C14H42Si7. It is a cyclic compound consisting of seven silicon atoms, each bonded to two methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecamethylcycloheptasilane can be synthesized through the alkylation of cyclic siloxanes. The process involves the reaction of cyclic siloxanes with methylating agents under controlled conditions. The specific reaction conditions, such as temperature and pressure, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale alkylation reactors. The process involves the continuous feeding of cyclic siloxanes and methylating agents into the reactor, followed by the separation and purification of the product. The industrial production methods are designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tetradecamethylcycloheptasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert this compound into lower oxidation state silicon compounds.
Substitution: The methyl groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silicon compounds .
Scientific Research Applications
Tetradecamethylcycloheptasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings
Mechanism of Action
The mechanism of action of tetradecamethylcycloheptasilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness
Tetradecamethylcycloheptasilane is unique due to its larger ring structure and higher number of silicon atoms compared to similar compounds. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications where other compounds may not be effective .
Properties
CAS No. |
13452-94-3 |
|---|---|
Molecular Formula |
C14H42Si7 |
Molecular Weight |
407.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecamethylheptasilepane |
InChI |
InChI=1S/C14H42Si7/c1-15(2)16(3,4)18(7,8)20(11,12)21(13,14)19(9,10)17(15,5)6/h1-14H3 |
InChI Key |
GRYINNPXWBBEBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


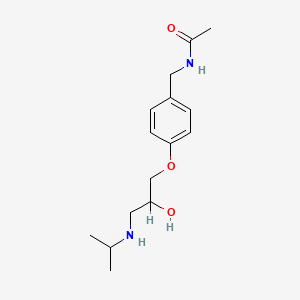
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
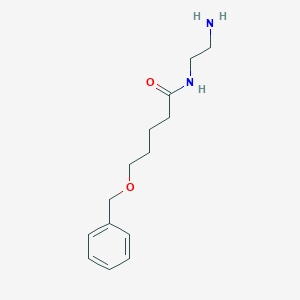
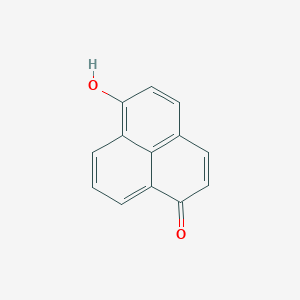
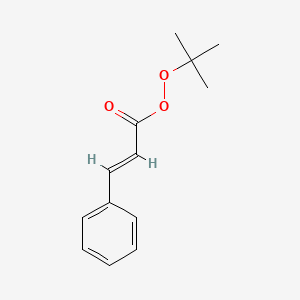
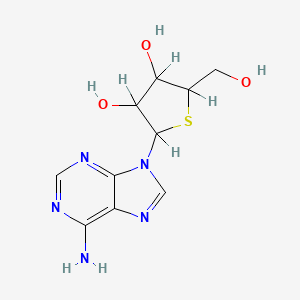
![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
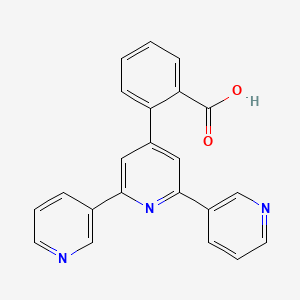
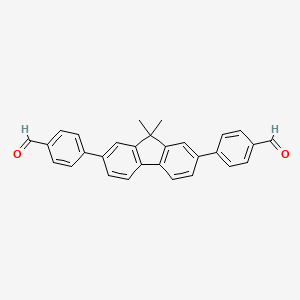
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
